Emodin-8-glucoside

Overview

Description

Emodin-8-glucoside is a glycosylated derivative of emodin, a naturally occurring anthraquinone. This compound is known for its diverse biological activities, including immunomodulatory, anti-inflammatory, antioxidant, hepatoprotective, and anticancer properties . It is primarily found in the plant Reynoutria japonica Houtt.

Preparation Methods

Synthetic Routes and Reaction Conditions: Emodin-8-glucoside can be synthesized through the glycosylation of emodin. One common method involves the use of glycosyltransferase enzymes to attach a glucose molecule to emodin. This enzymatic reaction typically requires the presence of uridine diphosphate glucose as a glycosyl donor .

Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources such as Reynoutria japonica. The extraction process includes the use of methanol to obtain a crude extract, followed by purification using techniques like centrifugal partition chromatography and preparative high-performance liquid chromatography .

Chemical Reactions Analysis

Types of Reactions: Emodin-8-glucoside undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones, which are known for their biological activities.

Reduction: Reduction reactions can convert this compound into its corresponding hydroquinone form.

Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Reagents like acetic anhydride and acetyl chloride can be used for acetylation reactions.

Major Products:

Oxidation: Formation of emodin-quinone derivatives.

Reduction: Formation of emodin-hydroquinone.

Substitution: Formation of acetylated emodin derivatives.

Scientific Research Applications

Neuroprotective Effects

Mechanism of Action

Emodin-8-glucoside has demonstrated significant neuroprotective properties, particularly against cerebral ischemia and glutamate-induced neuronal damage. Studies have shown that it can penetrate the blood-brain barrier and exert antioxidative effects, which are crucial in mitigating oxidative stress associated with neuronal injuries.

Case Study

A study involving male Wistar rats subjected to ischemia-reperfusion injury revealed that treatment with EG resulted in reduced neurological deficits and cerebral infarction areas. The compound increased superoxide dismutase (SOD) activity and total antioxidative capacity while decreasing malondialdehyde (MDA) levels in brain tissues, indicating its potential as a therapeutic agent for neuroprotection in ischemic conditions .

Anticancer Properties

Breast Cancer

Recent research has explored the synergistic effects of this compound in combination with paclitaxel on human breast cancer cells (MCF-7 and MDA-MB-231). The findings indicated that this combination significantly inhibited cell viability and metastasis while down-regulating the expression of matrix metalloproteinases (MMPs) associated with cancer progression .

Neuroblastoma and Glioblastoma

EG has also been investigated for its effects on various cancer cell lines, including SK-N-AS neuroblastoma and T98G glioblastoma. The compound exhibited dose-dependent antiproliferative effects, with IC50 values indicating significant cytotoxicity against these cancers. Specifically, EG was found to down-regulate anti-apoptotic proteins like Bcl-2 while up-regulating pro-apoptotic proteins such as Bax .

Anti-inflammatory Activity

This compound has been shown to modulate inflammatory responses effectively. In lipopolysaccharide (LPS)-stimulated macrophages, EG significantly reduced the secretion of pro-inflammatory cytokines such as TNF-α and IL-1β in a dose-dependent manner. This suggests its potential application in treating inflammatory diseases .

Hepatoprotective Effects

The compound is traditionally used in Chinese medicine for treating liver disorders. Its antioxidative properties contribute to its hepatoprotective effects, helping to alleviate oxidative stress in liver tissues during acute hepatitis .

Summary Table of Applications

Mechanism of Action

The mechanism of action of emodin-8-glucoside involves several molecular targets and pathways:

Antioxidant Activity: It exerts antioxidative effects by scavenging free radicals and inhibiting oxidative stress.

Anti-inflammatory Activity: It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.

Anticancer Activity: It induces apoptosis in cancer cells by targeting specific signaling pathways, such as the MAP kinase pathway.

Neuroprotective Activity: It provides neuroprotection against cerebral ischemia-reperfused injury and glutamate-induced neuronal damage.

Comparison with Similar Compounds

Emodin-8-glucoside is unique due to its glycosylated structure, which enhances its solubility and bioavailability compared to its parent compound, emodin. Similar compounds include:

Emodin: The parent compound, known for its broad range of biological activities.

Aloe-emodin: Another anthraquinone derivative with similar anticancer and anti-inflammatory properties.

Physcion: A glycosylated anthraquinone with antioxidant and anticancer activities.

Biological Activity

Emodin-8-glucoside (E8G) is a glycosylated derivative of emodin, a naturally occurring anthraquinone. This compound has garnered attention due to its diverse biological activities, including immunomodulatory, anti-inflammatory, antioxidant, hepatoprotective, and anticancer properties. This article reviews the current research findings on the biological activity of E8G, emphasizing its mechanisms of action, therapeutic potential, and safety profile.

1. Immunomodulatory and Anti-Inflammatory Effects

Recent studies have demonstrated that E8G exhibits significant immunomodulatory effects. In a study using murine macrophage RAW264.7 cells and human monocytic THP-1 cells, E8G was found to induce the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 more effectively than its unglycosylated counterpart, emodin. Specifically, E8G at a concentration of 20 μM increased TNF-α secretion by 4.9-fold and IL-6 by 1.6-fold without significant cytotoxicity .

Moreover, E8G enhanced the expression of inducible nitric oxide synthase (iNOS) and nitric oxide (NO) production in a dose-dependent manner. The activation of the TLR-2/MAPK/NF-κB signaling pathway was also significantly increased upon treatment with E8G, highlighting its role in modulating immune responses .

2. Anticancer Activity

E8G has shown promising anticancer properties across various cancer cell lines. A recent study evaluated its cytotoxic effects on neuroblastoma (SK-N-AS), glioblastoma (T98G), and C6 mouse glioblastoma cells using the MTT assay. The results indicated that E8G inhibited cell viability in a dose-dependent manner, with IC50 values of 52.67 µM for C6 cells, 61.24 µM for T98G cells, and 108.7 µM for SK-N-AS cells .

Additionally, E8G has been reported to promote apoptosis in ovarian cancer cells by down-regulating Bcl-2 expression while up-regulating Bax expression and increasing caspase activity . Its combination with paclitaxel further enhanced the inhibition of breast cancer cell viability and metastasis through modulation of matrix metalloproteinases (MMPs) and epithelial-mesenchymal transition (EMT) markers .

3. Neuroprotective Effects

E8G exhibits neuroprotective properties against cerebral ischemia-reperfusion injury and glutamate-induced neuronal damage. In an in vivo study using Wistar rats, treatment with E8G resulted in reduced neurological deficits and cerebral infarction areas while increasing superoxide dismutase (SOD) activity and total antioxidative capability in brain tissues . These findings suggest that E8G may protect against oxidative stress-related neuronal injuries.

4. Safety Profile

Despite its therapeutic potential, concerns regarding the toxicity of emodin derivatives exist. Long-term use may adversely affect reproductive systems, kidneys, and liver functions; hence, glycosylation appears to mitigate some of these toxic effects . The safety profile of E8G remains an important area for further investigation.

Summary Table of Biological Activities

Properties

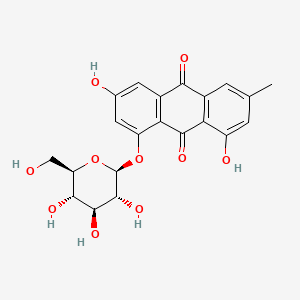

IUPAC Name |

1,6-dihydroxy-3-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O10/c1-7-2-9-14(11(24)3-7)18(27)15-10(16(9)25)4-8(23)5-12(15)30-21-20(29)19(28)17(26)13(6-22)31-21/h2-5,13,17,19-24,26,28-29H,6H2,1H3/t13-,17-,19+,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSWIRQIYASIOBE-JNHRPPPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23313-21-5, 52731-38-1 | |

| Record name | Emodin 8-O-β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23313-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Emodin-8-glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023313215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glucofrangulin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052731381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EMODIN-8-GLUCOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YY0Q8Q1T3H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.